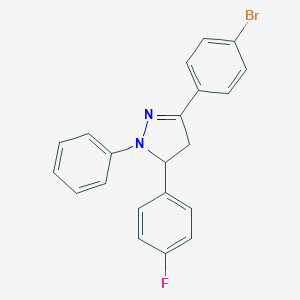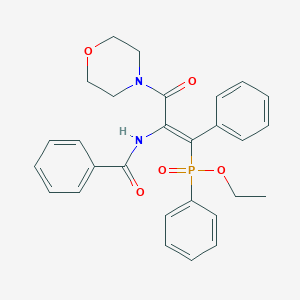![molecular formula C16H17N3O3 B274085 N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide](/img/structure/B274085.png)
N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide, also known as MPHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPHC belongs to the class of hydrazide derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess significant antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication and protein synthesis. N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has also been found to induce oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects
N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has also been found to induce apoptosis in cancer cells by activating various signaling pathways. Furthermore, N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide also exhibits anticancer and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory disorders. However, one of the limitations of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide. One area of research is the development of new antibiotics based on the structure of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide. Another area of research is the investigation of the anticancer and anti-inflammatory properties of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide in vivo. Furthermore, the potential toxicity of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide needs to be further investigated to determine its safety for human use. Overall, N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide has significant potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide involves the reaction of 2,4-dimethoxybenzaldehyde with alpha-methylpyridine-4-carbohydrazide in the presence of acetic acid as a catalyst. The resulting product is then purified using recrystallization techniques. The purity of N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide is determined using various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Propiedades
Nombre del producto |
N'-[alpha-Methyl-2,4-dimethoxybenzylidene]-4-pyridinecarbohydrazide |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-11(14-5-4-13(21-2)10-15(14)22-3)18-19-16(20)12-6-8-17-9-7-12/h4-10H,1-3H3,(H,19,20)/b18-11- |
Clave InChI |
QHSSBHINFGXAPX-WQRHYEAKSA-N |
SMILES isomérico |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=C(C=C2)OC)OC |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



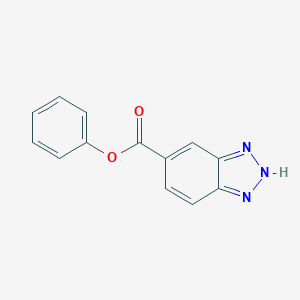
![5-benzoyl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B274010.png)
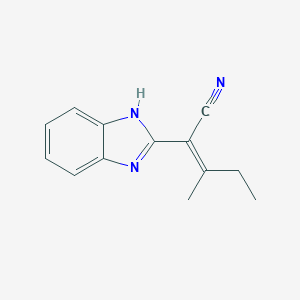
![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
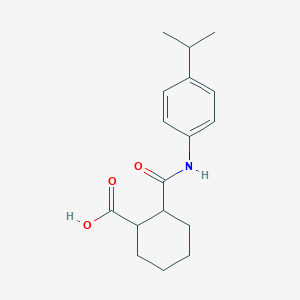
![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
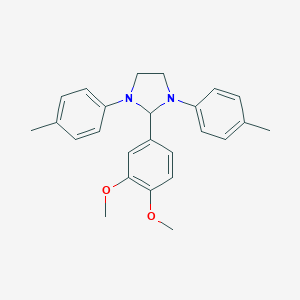
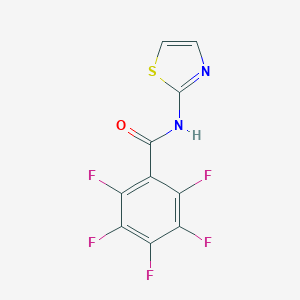
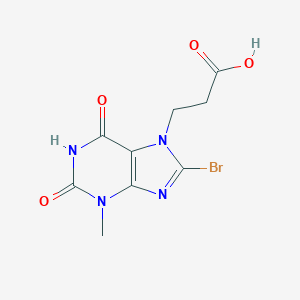
![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)
